molecular formula C26H27N3O3 B4088377 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B4088377
M. Wt: 429.5 g/mol
InChI Key: PQLAOOYXUAIODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MPBP, is a chemical compound that has been extensively researched for its potential applications in various fields.

Mechanism of Action

4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety. 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide also has a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Biochemical and Physiological Effects:
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects, including increased serotonin levels in the brain, decreased anxiety and depression symptoms, and potential neuroprotective effects. 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have a low affinity for other neurotransmitter transporters, which may reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its potential for non-specific binding to other receptors, which may affect the accuracy of experimental results.

Future Directions

There are several potential future directions for research on 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, including:
1. Development of new antidepressant drugs based on the structure of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.
2. Further studies on the neuroprotective effects of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.
3. Investigation of the potential use of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide as a radioligand for imaging the serotonin transporter in the brain.
4. Studies on the potential use of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
5. Investigation of the potential use of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It acts as a selective serotonin reuptake inhibitor and has a high affinity for the serotonin transporter. 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has a range of biochemical and physiological effects and has potential as a tool for studying the role of serotonin in the brain. There are several potential future directions for research on 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, including the development of new antidepressant drugs and further studies on its neuroprotective effects.

Scientific Research Applications

4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. In pharmacology, 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use as a radioligand for imaging the serotonin transporter in the brain. In medicinal chemistry, 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in the development of new antidepressant drugs.

properties

IUPAC Name

4-methoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-19-3-5-21(6-4-19)26(31)29-17-15-28(16-18-29)23-11-9-22(10-12-23)27-25(30)20-7-13-24(32-2)14-8-20/h3-14H,15-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLAOOYXUAIODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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